molecular formula C9H13NO4 B1456388 Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate CAS No. 93758-44-2

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate

Cat. No. B1456388
CAS RN: 93758-44-2
M. Wt: 199.2 g/mol
InChI Key: BCHJEQRJQJAXLE-UHFFFAOYSA-N
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Description

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate is a chemical compound with the molecular formula C9H13NO4 and a molecular weight of 199.2 g/mol. It is used as a reactant for the synthesis of piperidine derivatives, which are inhibitors of S. aureus and E. coli enoyl-ACP reductase, GABAA receptor agonists, and water-soluble DNA-binding subunits for analogues of cytotoxic antibiotic CC-1065 and their prodrugs .


Molecular Structure Analysis

The InChI code for Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate is 1S/C9H13NO4/c1-3-14-9(13)7-6(11)4-5-10(2)8(7)12/h7H,3-5H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate: is utilized as a reactant in the synthesis of piperidine derivatives. These derivatives are significant due to their potential as inhibitors of S. aureus and E. coli enoyl-ACP reductase . This application is crucial in the development of new antibiotics and treatments for bacterial infections.

GABAA Receptor Agonists

The compound serves as a precursor in the creation of GABAA receptor agonists . These agonists are important in neuroscience research as they can help in understanding the functioning of GABA neurotransmitters, which play a key role in regulating neuronal excitability and are implicated in various neurological disorders.

DNA-Binding Subunits for Cytotoxic Antibiotics

Researchers use Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate in the development of water-soluble DNA-binding subunits. These subunits are analogues of the cytotoxic antibiotic CC-1065 and their prodrugs . This application is significant in cancer research, where understanding DNA interactions can lead to the development of targeted therapies.

Development of Tricyclic Pharmaceuticals

The compound is instrumental in the research and development of tricyclic pharmaceuticals . Tricyclic compounds have a wide range of therapeutic applications, including antidepressants, antipsychotics, and antihistamines, making this a valuable area of pharmacological research.

Synthesis of 5-HT3 Antagonists

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate is used in the synthesis of 5-HT3 antagonists . These antagonists are important for studying the effects of serotonin in the body and have therapeutic applications in the treatment of conditions like irritable bowel syndrome and anxiety.

Chemical Synthesis Research

In the field of chemical synthesis, this compound is a key intermediate for various synthetic routes . Its versatility in forming bonds and rings makes it a valuable asset in creating complex organic molecules for research and industrial applications.

Material Science Applications

The compound’s properties are explored in material science for the development of novel materials with specific characteristics . Its molecular structure can be manipulated to create materials with desired properties such as conductivity, flexibility, or durability.

Analytical Chemistry

In analytical chemistry, Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate is used as a standard or reference compound in various analytical techniques . Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods.

Safety And Hazards

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352, which provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

ethyl 1-methyl-2,4-dioxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-3-14-9(13)7-6(11)4-5-10(2)8(7)12/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHJEQRJQJAXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
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Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate

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